Synthetic Efficiency: High Yield in Regioselective C5 Nitration
The synthesis of 1-Acetyl-2-methyl-5-nitroindoline via a regioselective C5 nitration method using ferric nitrate nonahydrate in acetonitrile is reported to proceed with a high yield of 90% [1]. This yield is for the target compound itself, not a derivative, and is achieved under mild conditions without requiring inert gas protection [2]. In comparison, traditional nitration methods for indolines, such as using mixed acid (HNO3/H2SO4), often suffer from lower regioselectivity and yields that can be moderate and variable [3].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Traditional mixed acid nitration methods for indolines (Class-level baseline) |
| Quantified Difference | Not directly quantified; 90% represents a high efficiency in the context of indoline nitration. |
| Conditions | Reaction: Ferric nitrate nonahydrate in acetonitrile for 24 hours at room temperature [1]. |
Why This Matters
This well-defined, high-yielding synthetic route provides a reliable and efficient means of production, which is a critical factor for cost-effectiveness and scalability in research and industrial procurement.
- [1] Molaid. (n.d.). Compound Information: 1-(2-methyl-5-nitroindolin-1-yl)ethanone (95545-02-1). View Source
- [2] Li, D., Jiang, Y., Li, P., & Sun, S. (2017). CN107098844B: A method for synthesizing C-5 nitro-substituted acyl indoline compounds. View Source
- [3] Li, D., Chen, Y., & Xie, Z. (2019). Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Synthetic Communications, 49(12), 1499-1506. View Source
